Potassium (2-chloropyridin-4-yl)trifluoroborate
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Overview
Description
Potassium (2-chloropyridin-4-yl)trifluoroborate is a chemical compound with the molecular formula C5H3BClF3KN. It is a boron-containing compound that is often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2-chloropyridin-4-yl)trifluoroborate can be synthesized through the reaction of 2-chloropyridine with boronic acid derivatives in the presence of potassium bifluoride (KHF2) as a fluorinating agent . The reaction typically involves the following steps:
Formation of the boronic acid intermediate: 2-chloropyridine is reacted with a boronic acid derivative to form the corresponding boronic acid intermediate.
Fluorination: The boronic acid intermediate is then treated with potassium bifluoride to form the trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-chloropyridin-4-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, bases (such as potassium carbonate), and solvents like tetrahydrofuran (THF).
Major Products
The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium (2-chloropyridin-4-yl)trifluoroborate has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules for studying biological processes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which potassium (2-chloropyridin-4-yl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form carbon-carbon bonds . This process involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product .
Comparison with Similar Compounds
Potassium (2-chloropyridin-4-yl)trifluoroborate can be compared with other similar compounds such as:
Potassium phenyltrifluoroborate: Similar in structure but with a phenyl group instead of a chloropyridinyl group.
Potassium (2-methylpyridin-4-yl)trifluoroborate: Similar but with a methyl group instead of a chlorine atom on the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its specific reactivity and stability, which make it particularly useful in certain synthetic applications where other trifluoroborate salts may not perform as well .
Properties
IUPAC Name |
potassium;(2-chloropyridin-4-yl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BClF3N.K/c7-5-3-4(1-2-11-5)6(8,9)10;/h1-3H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJDEMNUMMCTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NC=C1)Cl)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BClF3KN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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